1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one
Description
1-Methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one is a heterocyclic compound featuring a pyrazinone core substituted with a methyl group at position 1 and a 3-(trifluoromethyl)phenoxy moiety at position 3. The trifluoromethyl group enhances lipophilicity and metabolic stability, common in bioactive molecules . Its synthesis involves reacting hydrazine hydrate with intermediates derived from ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate, followed by substitution reactions to introduce the phenoxy group .
Properties
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenoxy]pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-5-16-10(11(17)18)19-9-4-2-3-8(7-9)12(13,14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPACKGGOTNYBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)OC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the preparation of 3-(trifluoromethyl)phenol, which can be synthesized via electrophilic aromatic substitution of benzene with trifluoromethyl iodide in the presence of a catalyst such as aluminum chloride.
Nucleophilic Substitution: The phenol is then reacted with 1-chloro-3-methyl-1,2-dihydropyrazin-2-one under basic conditions (e.g., using sodium hydride or potassium carbonate) to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy ring, particularly at positions ortho or para to the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-methyl-3-[3-(trifluoromethyl)phenoxy]-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This group also influences the compound’s binding affinity to its targets, potentially leading to inhibition or modulation of enzymatic activity or receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight key distinctions and similarities between the target compound and structurally related pyrazine/pyrazinone derivatives.
Key Observations:
Structural Variations: The target compound’s pyrazinone core differentiates it from 2-methoxy-3-(1-methylpropyl) pyrazine (pyrazine ring) and Sorafenib (pyridinecarboxamide). The pyrrolopyrazinone core in shares a fused-ring system but lacks the trifluoromethylphenoxy group. Substituent roles: The trifluoromethylphenoxy group in the target compound likely enhances binding affinity and bioavailability, similar to Sorafenib’s trifluoromethylphenylurea moiety .
Synthetic Strategies: The target compound and Sorafenib both rely on substitution reactions for functionalization (phenoxy in the former, ureido in the latter) . Methanesulfonamide introduction in contrasts with the target compound’s reliance on hydrazine-based intermediates.
The target compound’s lack of explicit application data suggests it may be a research intermediate or novel candidate requiring further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
